molecular formula C16H24Si2 B14471187 (Naphthalene-1,8-diyl)bis(trimethylsilane) CAS No. 65197-00-4

(Naphthalene-1,8-diyl)bis(trimethylsilane)

Cat. No.: B14471187
CAS No.: 65197-00-4
M. Wt: 272.53 g/mol
InChI Key: LBEOMQFNOQSQGN-UHFFFAOYSA-N
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Description

(Naphthalene-1,8-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a naphthalene core substituted with two trimethylsilyl groups at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-1,8-diyl)bis(trimethylsilane) typically involves the reaction of 1,8-dibromonaphthalene with trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,8-dibromonaphthalene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for (Naphthalene-1,8-diyl)bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions: (Naphthalene-1,8-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Substitution: The trimethylsilyl groups can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

(Naphthalene-1,8-diyl)bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Naphthalene-1,8-diyl)bis(trimethylsilane) depends on the specific reactions it undergoesThe naphthalene core can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    (2,7-Bis(octyloxy)naphthalene-1,8-diyl)bis(trimethylsilane): This compound has similar structural features but with additional octyloxy groups, which can influence its solubility and reactivity.

    (Naphthalene-1,8-diyl)bis(4,1-phenylene)bis(trimethylsilane):

Uniqueness: (Naphthalene-1,8-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern and the presence of trimethylsilyl groups, which provide stability and reactivity that are valuable in various chemical processes and applications.

Properties

CAS No.

65197-00-4

Molecular Formula

C16H24Si2

Molecular Weight

272.53 g/mol

IUPAC Name

trimethyl-(8-trimethylsilylnaphthalen-1-yl)silane

InChI

InChI=1S/C16H24Si2/c1-17(2,3)14-11-7-9-13-10-8-12-15(16(13)14)18(4,5)6/h7-12H,1-6H3

InChI Key

LBEOMQFNOQSQGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1C(=CC=C2)[Si](C)(C)C

Origin of Product

United States

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